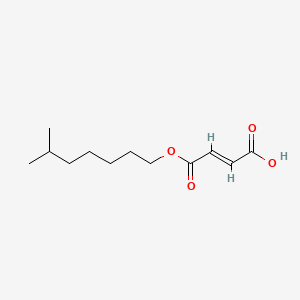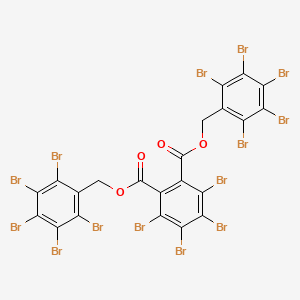
Bis(pentabromobenzyl) tetrabromophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentabromobenzyl) tetrabromophthalate: is a brominated flame retardant widely used in various industrial applications. It is known for its high bromine content, which contributes to its effectiveness in reducing flammability in materials. The compound has the molecular formula C22H4Br14O4 and a molecular weight of approximately 1450.92 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentabromobenzyl) tetrabromophthalate typically involves the esterification of tetrabromophthalic anhydride with pentabromobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale esterification reactions, followed by purification steps to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Bis(pentabromobenzyl) tetrabromophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the brominated compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with fewer bromine atoms.
Reduction: Reduced compounds with altered bromine content.
Substitution: Substituted products with different functional groups replacing bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Bis(pentabromobenzyl) tetrabromophthalate is extensively studied for its flame-retardant properties. Researchers investigate its thermal stability, decomposition mechanisms, and effectiveness in various polymer matrices .
Biology and Medicine: The compound’s potential biological effects are also explored. Studies focus on its toxicity, bioaccumulation, and environmental impact. Researchers aim to understand its interactions with biological systems and potential health risks .
Industry: In the industrial sector, this compound is used in the production of flame-retardant materials, including plastics, textiles, and electronics. Its high bromine content makes it an effective additive for enhancing fire resistance .
Mecanismo De Acción
Mechanism: The flame-retardant action of bis(pentabromobenzyl) tetrabromophthalate involves the release of bromine radicals during thermal decomposition. These radicals interfere with the combustion process by capturing free radicals, thus inhibiting the propagation of flames .
Molecular Targets and Pathways: The compound primarily targets the radical chain reactions in the combustion process. By disrupting these reactions, it effectively reduces the flammability of materials. The pathways involved include the formation and quenching of reactive intermediates during combustion .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl)tetrabromophthalate: Another brominated flame retardant with similar applications but different molecular structure and properties.
Bis(pentabromobenzyl) 2,3,5,6-tetrabromoterephthalate: A closely related compound with slight variations in its chemical structure.
Uniqueness: Bis(pentabromobenzyl) tetrabromophthalate stands out due to its high bromine content and effectiveness in flame retardancy. Its unique structure allows for efficient radical capture during combustion, making it a preferred choice in various applications .
Propiedades
Número CAS |
82001-21-6 |
|---|---|
Fórmula molecular |
C22H4Br14O4 |
Peso molecular |
1450.9 g/mol |
Nombre IUPAC |
bis[(2,3,4,5,6-pentabromophenyl)methyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H4Br14O4/c23-7-3(8(24)14(30)19(35)13(7)29)1-39-21(37)5-6(12(28)18(34)17(33)11(5)27)22(38)40-2-4-9(25)15(31)20(36)16(32)10(4)26/h1-2H2 |
Clave InChI |
NIMRNRQNVGDVEU-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)OCC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



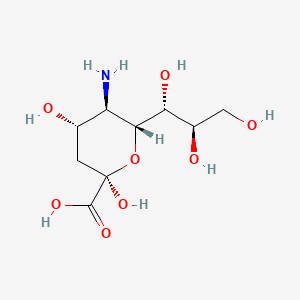



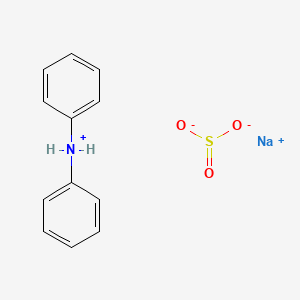
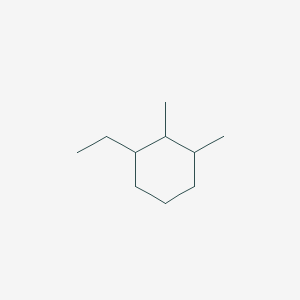
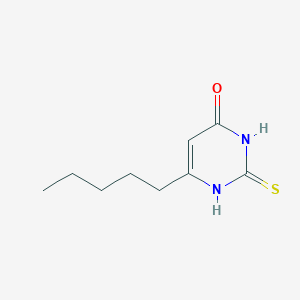
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
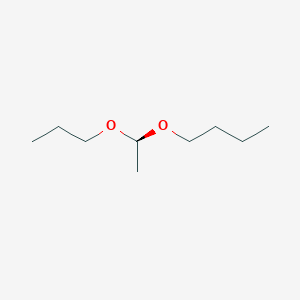


![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)
